(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride
Description
Properties
IUPAC Name |
6-chloro-N-piperidin-3-ylpyridazin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.ClH/c10-8-3-4-9(14-13-8)12-7-2-1-5-11-6-7;/h3-4,7,11H,1-2,5-6H2,(H,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFHFCUCNXNTCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NN=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671651 | |
| Record name | 6-Chloro-N-(piperidin-3-yl)pyridazin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-10-1 | |
| Record name | 6-Chloro-N-(piperidin-3-yl)pyridazin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Attachment of Piperidine Ring: The piperidine ring can be attached to the pyridazine ring through nucleophilic substitution reactions, using piperidine or its derivatives as nucleophiles.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Corresponding amine or reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacology
(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride is being investigated for its potential as a therapeutic agent in various diseases. Its structural characteristics suggest possible interactions with specific biological targets.
Potential Therapeutic Areas :
- Anticancer Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation by interfering with cellular signaling pathways.
- Neurological Disorders : The piperidine component suggests potential neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.
Biochemical Studies
Studies have utilized this compound to explore enzyme inhibition and receptor binding. Its ability to modulate biological pathways can provide insights into disease mechanisms.
Synthetic Chemistry
The synthesis of this compound serves as a model for developing other pyridazine derivatives. Researchers are focused on optimizing synthetic routes to enhance yield and purity.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated several pyridazine derivatives, including this compound, for their cytotoxic effects on various cancer cell lines. The results demonstrated significant inhibition of cell growth in breast and lung cancer models, suggesting that further development could lead to effective anticancer therapies.
Case Study 2: Neuroprotection
In a preclinical trial reported in Neuropharmacology, the compound was tested for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and improved cell viability in cultured neurons, highlighting its potential for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound is compared below with structurally related pyridazine, pyridine, and pyrimidine derivatives bearing piperidine/piperazine moieties. Key differences in substitution patterns, molecular properties, and applications are highlighted.
Pyridazine Derivatives
(a) 6-Chloro-N-(piperidin-4-yl)pyridazin-3-amine hydrochloride (CAS: 1185312-21-3)
- Structural difference : Piperidine substitution at the 4-position instead of 3-position.
- Impact : Altered spatial orientation may influence binding affinity to biological targets compared to the 3-substituted analogue .
(b) 6-Methoxypyridazin-3-amine hydrochloride (CAS: 1589503-98-9)
- Structural difference : Methoxy (-OCH₃) replaces chlorine at position 4.
Pyridine Derivatives
(a) (6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride (CAS: 1185319-74-7)
- Structural difference : Bromine replaces chlorine; pyridine (one nitrogen) replaces pyridazine (two nitrogens).
- Impact : Bromine’s larger atomic radius may increase steric hindrance, while pyridine’s reduced nitrogen count alters electronic properties. This compound’s safety profile includes GHS hazard classification (skin/eye irritation) .
(b) N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride
Pyrimidine Derivatives
(a) 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride (CAS: 1261231-74-6)
- Structural difference: Pyrimidine ring (two non-adjacent nitrogens) replaces pyridazine; methylsulfanyl (-SCH₃) group at position 2.
- Impact : Methylsulfanyl enhances metabolic stability but may introduce toxicity concerns .
(b) 1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride
Piperazine and Benzyl Derivatives
(a) 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine (CAS: 1261079-56-4)
- Structural difference : Piperazine (six-membered ring with two nitrogen atoms) replaces piperidine.
(b) [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride
Data Table: Structural and Molecular Comparison
Biological Activity
(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a chlorine atom at the 6th position and a piperidine ring attached at the 3rd position. Its molecular formula is with a molecular weight of approximately 249.14 g/mol, and it is often referenced by its CAS number 1185307-10-1.
| Property | Value |
|---|---|
| IUPAC Name | 6-chloro-N-piperidin-3-ylpyridazin-3-amine;hydrochloride |
| Molecular Weight | 249.14 g/mol |
| CAS Number | 1185307-10-1 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways and effects depend on the target involved:
- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially influencing signaling pathways that affect cellular responses.
Biological Activity
Research indicates that compounds structurally related to this compound exhibit various biological activities, including antibacterial and antiparasitic effects.
Antibacterial Activity
In studies involving pyridazine derivatives, compounds similar to this compound have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, MIC values for related compounds ranged from 3.12 to 12.5 μg/mL, indicating significant potency compared to control agents like ciprofloxacin .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- A study on triazolopyridazine derivatives indicated that modifications in the piperidine linker significantly affected potency against Cryptosporidium hominis, with some analogs achieving EC50 values as low as 0.17 μM .
- Another investigation highlighted the importance of structural modifications in enhancing the antibacterial activity of pyrrole derivatives, which may provide insights into optimizing this compound for improved efficacy .
Q & A
Basic: What synthetic strategies are recommended for preparing (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride?
Methodological Answer:
The synthesis of this compound likely involves coupling a 6-chloropyridazine scaffold with a piperidin-3-yl-amine moiety. A common approach includes:
Nucleophilic substitution : React 3,6-dichloropyridazine with piperidin-3-yl-amine under basic conditions (e.g., NaHCO₃ or Et₃N) to substitute the 6-chloro position.
Salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to obtain the hydrochloride salt.
Key considerations:
- Monitor reaction progress via TLC or HPLC to avoid over-substitution at the 3-position of pyridazine.
- Purify intermediates via column chromatography or recrystallization to ensure high yields .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm (method optimization required for polar amines) .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of residual 3-chloro pyridazine signals at δ ~7.5 ppm) and amine proton integration .
- Elemental analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values.
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for free base: m/z ~227.1; hydrochloride adducts may require negative ion mode) .
Advanced: What crystallographic challenges arise during structure determination, and how can SHELX software address them?
Methodological Answer:
Challenges include:
- Disorder in the piperidine ring : Common in flexible amines; refine using PART instructions in SHELXL to model alternative conformations .
- Twinned crystals : Use the TWIN/BASF commands in SHELX to correct for pseudo-merohedral twinning .
- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., NH···Cl) using OLEX2 or Mercury for packing diagrams.
Workflow :
Collect high-resolution data (≤1.0 Å) to resolve Cl positions.
Refine with SHELXL using anisotropic displacement parameters for non-H atoms.
Validate via CheckCIF to ensure ADPs and bond lengths are within expected ranges .
Advanced: How to resolve discrepancies between experimental NMR data and computational predictions?
Methodological Answer:
Discrepancies may arise from:
- Solvent effects : Compare experimental data (e.g., in DMSO-d₆) with DFT calculations (e.g., B3LYP/6-31G*) incorporating solvent models (e.g., PCM).
- Tautomerism : For amine-pyridazine systems, use variable-temperature NMR to detect equilibria between tautomeric forms.
- Dynamic processes : Apply 2D NOESY to identify through-space couplings obscured in 1D spectra.
Example : If theoretical δ(NH) is ~3.5 ppm but observed at 5.0 ppm, consider hydrogen bonding with residual solvent .
Basic: What safety protocols are critical when handling this hydrochloride salt?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (amine hydrochlorides can cause irritation) .
- Ventilation : Use a fume hood for weighing and reactions to prevent inhalation of fine particles.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .
Advanced: How to design pH-dependent reactivity studies for this compound?
Methodological Answer:
Buffer selection : Use Britton-Robinson buffers (pH 2–12) to maintain ionic strength.
Kinetic profiling : Monitor hydrolysis of the 6-chloro group via UV-Vis spectroscopy at λ = 280 nm.
LC-MS analysis : Identify degradation products (e.g., pyridazin-3-ol derivatives) under acidic (pH <3) or basic (pH >10) conditions.
Theoretical modeling : Compare experimental rate constants (k) with DFT-calculated activation energies for hydrolysis pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
